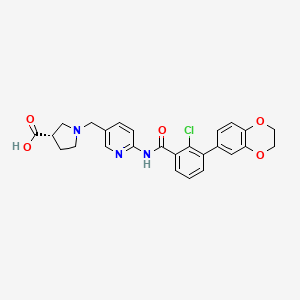

PD-1/PD-L1-IN-25

Description

Significance of Immune Checkpoints in Immunoregulation and Pathophysiology

The immune system is equipped with a sophisticated network of regulatory mechanisms to maintain a delicate balance between mounting an effective response against pathogens and preventing excessive inflammation and autoimmunity. numberanalytics.combio-rad-antibodies.com Central to this regulation are immune checkpoints, a series of inhibitory pathways that act as "brakes" on the immune response. numberanalytics.combio-rad-antibodies.com These checkpoints are crucial for maintaining self-tolerance and protecting tissues from damage during an immune response. bio-rad-antibodies.combio-rad-antibodies.com However, cancer cells can exploit these natural braking mechanisms to evade detection and destruction by the immune system. abcam.comnumberanalytics.com By upregulating checkpoint proteins, tumors can effectively switch off the anti-cancer immune response, allowing for their unchecked growth and proliferation. abcam.comnumberanalytics.com

The Programmed Cell Death Protein 1 (PD-1) and its Ligands (PD-L1/PD-L2) in Immunoregulation

The PD-1/PD-L1 pathway is a pivotal immune checkpoint that plays a significant role in both normal immune homeostasis and cancer. nih.govmdpi.com PD-1 is a receptor expressed on the surface of activated T cells, B cells, and natural killer (NK) cells. abcam.comnih.gov Its primary ligands are PD-L1 and PD-L2, which are expressed on various cell types, including antigen-presenting cells (APCs), non-hematopoietic cells, and, importantly, many cancer cells. abcam.comnih.gov

Physiological Role in Maintaining Self-Tolerance and Limiting Immune Responses

Under normal physiological conditions, the interaction between PD-1 and its ligands is essential for maintaining peripheral tolerance and preventing autoimmune reactions. frontiersin.orgnih.gov When a T cell is activated, it upregulates PD-1 expression. If this T cell encounters a cell expressing PD-L1 or PD-L2, the engagement of PD-1 triggers an inhibitory signal that dampens the T cell's activity, including its proliferation, cytokine production, and cytotoxic functions. nih.govfrontiersin.org This mechanism is crucial for resolving immune responses once a pathogen has been cleared and for preventing the immune system from attacking healthy tissues. nih.govannualreviews.org

Aberrant Activation of the PD-1/PD-L1 Axis in Immune Evasion

Cancer cells can hijack the PD-1/PD-L1 pathway to create an immunosuppressive tumor microenvironment. abcam.comresearchgate.net Many tumors overexpress PD-L1 on their surface. abcam.com This tumor-expressed PD-L1 binds to PD-1 on tumor-infiltrating T cells, delivering an inhibitory signal that leads to T cell "exhaustion"—a state of dysfunction characterized by a diminished ability to kill cancer cells. frontiersin.orgresearchgate.net This effectively allows the tumor to evade immune surveillance and continue to grow. numberanalytics.com

Rationale for Targeting the PD-1/PD-L1 Axis with Small Molecule Inhibitors

The discovery of the PD-1/PD-L1 pathway's role in tumor immune evasion has led to the development of immune checkpoint inhibitors, which have revolutionized cancer treatment. frontiersin.orgnih.gov While the first generation of these inhibitors were monoclonal antibodies, there is a growing interest in the development of small molecule inhibitors. mdpi.comnih.gov Small molecules offer several potential advantages, including oral bioavailability, which can improve patient convenience, potentially better penetration into the tumor microenvironment, and shorter half-lives, which may lead to better management of immune-related adverse events. nih.govresearchgate.net The goal of these small molecule inhibitors is to physically block the interaction between PD-1 and PD-L1, thereby releasing the "brakes" on the immune system and restoring the ability of T cells to recognize and attack cancer cells. researchgate.netfrontiersin.org

Overview of PD-1/PD-L1-IN-25 as a Small Molecule Inhibitor

This compound, also identified as compound D2 in the scientific literature, is a potent small molecule inhibitor designed to disrupt the PD-1/PD-L1 interaction. medchemexpress.com It belongs to a class of compounds bearing a benzamide (B126) scaffold. medchemexpress.com Preclinical studies have demonstrated its ability to effectively block the PD-1/PD-L1 interaction and subsequently activate anti-tumor immunity. medchemexpress.com

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Compound ID | D2 | medchemexpress.com |

| Target | PD-1/PD-L1 Interaction | medchemexpress.com |

| IC50 | 16.17 nM | medchemexpress.com |

| Scaffold | Benzamide | medchemexpress.com |

| Observed Effect | Activates T-cell antitumor immunity in PBMCs | medchemexpress.com |

Research has shown that this compound can inhibit the PD-1/PD-L1 interaction with a half-maximal inhibitory concentration (IC50) of 16.17 nM. medchemexpress.com In cell-based assays using peripheral blood mononuclear cells (PBMCs), this compound has been shown to efficiently activate the anti-tumor immune response of T cells. medchemexpress.com These findings position this compound as a promising candidate for further investigation in the development of oral cancer immunotherapies. medchemexpress.com

Properties

Molecular Formula |

C26H24ClN3O5 |

|---|---|

Molecular Weight |

493.9 g/mol |

IUPAC Name |

(3S)-1-[[6-[[2-chloro-3-(2,3-dihydro-1,4-benzodioxin-6-yl)benzoyl]amino]pyridin-3-yl]methyl]pyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C26H24ClN3O5/c27-24-19(17-5-6-21-22(12-17)35-11-10-34-21)2-1-3-20(24)25(31)29-23-7-4-16(13-28-23)14-30-9-8-18(15-30)26(32)33/h1-7,12-13,18H,8-11,14-15H2,(H,32,33)(H,28,29,31)/t18-/m0/s1 |

InChI Key |

IFRDLUIKBRLJIE-SFHVURJKSA-N |

Isomeric SMILES |

C1CN(C[C@H]1C(=O)O)CC2=CN=C(C=C2)NC(=O)C3=CC=CC(=C3Cl)C4=CC5=C(C=C4)OCCO5 |

Canonical SMILES |

C1CN(CC1C(=O)O)CC2=CN=C(C=C2)NC(=O)C3=CC=CC(=C3Cl)C4=CC5=C(C=C4)OCCO5 |

Origin of Product |

United States |

Molecular Mechanism of Action of Pd 1/pd L1 in 25

Structural Basis of PD-1/PD-L1-IN-25 Interaction

The binding of this compound to its target is predicated on specific molecular interactions with key amino acid residues within a hydrophobic pocket on the PD-L1 protein. nih.govnih.gov While a crystal structure of this compound complexed with PD-L1 is not publicly available, computational docking analyses have provided a proposed binding model. nih.gov This model suggests that the high potency of this compound is attributable to the formation of specific hydrogen bonds. nih.gov

According to the docking analysis, the amide group of the compound forms a hydrogen bond with the amino acid residue Alanine 121 (Ala121) on one of the PD-L1 molecules in the dimer (chain A). nih.gov Additionally, the tail group of this compound is predicted to form another hydrogen bond with Arginine 125 (Arg125), also on chain A of the PD-L1 dimer. nih.gov These interactions are believed to anchor the compound securely within the binding pocket, stabilizing the PD-L1 dimer. nih.gov

For the broader class of small-molecule PD-L1 inhibitors, key "hotspot" residues on PD-L1 that are crucial for binding typically include Ile54, Tyr56, Met115, and Ala121. frontiersin.orgnih.gov These residues form a hydrophobic tunnel at the interface of the PD-L1 dimer where the inhibitor binds. frontiersin.org

| Interaction Type | Compound Moiety | PD-L1 Residue (Chain A) | Significance |

| Hydrogen Bond | Amide | Alanine 121 (Ala121) | Contributes to high-potency binding. nih.gov |

| Hydrogen Bond | Tail Group | Arginine 125 (Arg125) | Further stabilizes the compound in the binding pocket. nih.gov |

This table is based on the proposed binding mode from docking analysis.

A fundamental aspect of the mechanism of action for this compound and similar small-molecule inhibitors is the induction of PD-L1 homodimerization. nih.govnih.govfrontiersin.org In its natural state on the cell surface, PD-L1 is generally understood to exist as a monomer. nih.gov The binding of a single molecule of this compound at the interface between two PD-L1 molecules stabilizes a dimeric complex. nih.govnih.gov

This induced dimerization is the direct cause of the inhibition of the PD-1/PD-L1 interaction. nih.govfrontiersin.org The formation of the PD-L1 dimer, with the inhibitor molecule situated in the hydrophobic tunnel between the two PD-L1 proteins, effectively occludes the binding surface that would normally interact with the PD-1 receptor. nih.govfrontiersin.org This steric hindrance prevents PD-1 from engaging with PD-L1, thereby blocking the downstream signaling that leads to T-cell suppression. nih.gov Studies on related compounds have shown that this dimerization can also lead to the retention of PD-L1 intracellularly, reducing its presence on the cell surface and further diminishing its immunosuppressive capacity. nih.gov

Conformational Changes in PD-L1 Upon this compound Binding

The binding of ligands to proteins inherently induces conformational shifts. In the context of the PD-1/PD-L1 axis, binding of monoclonal antibodies to either PD-1 or PD-L1 is known to cause structural rearrangements that prevent their interaction. researchgate.netnih.gov Small molecule inhibitors, such as this compound, are also designed to bind to specific pockets on their target proteins, inducing conformational changes that sterically hinder the natural protein-protein interaction. However, specific structural studies, such as X-ray crystallography or NMR spectroscopy, detailing the precise conformational changes in PD-L1 upon binding to this compound are not yet available in the public domain.

Downstream Intracellular Signaling Modulation by this compound

The engagement of PD-1 by PD-L1 initiates a cascade of inhibitory signals within the T cell. By preventing this initial interaction, this compound is hypothesized to abrogate these downstream suppressive signals, thereby restoring T-cell effector functions.

Impact on PD-1 Intracellular Domain Phosphorylation (e.g., ITIM, ITSM)

The cytoplasmic tail of PD-1 contains two key signaling motifs: the immunoreceptor tyrosine-based inhibitory motif (ITIM) and the immunoreceptor tyrosine-based switch motif (ITSM). mdpi.comnih.gov Upon PD-L1 binding, these motifs become phosphorylated. barchart.com This phosphorylation is a critical step in the initiation of the inhibitory signaling cascade. mdpi.com As an inhibitor of the PD-1/PD-L1 interaction, this compound would be expected to prevent the conformational changes necessary for the phosphorylation of the ITIM and ITSM domains. However, direct experimental evidence demonstrating the effect of this compound on the phosphorylation status of these motifs has not been reported.

Regulation of SH2 Domain-Containing Phosphatase (SHP-1/SHP-2) Recruitment

Following the phosphorylation of the ITIM and ITSM motifs, the Src homology 2 (SH2) domain-containing phosphatases, SHP-1 and SHP-2, are recruited to the cytoplasmic tail of PD-1. barchart.comfrontiersin.org These phosphatases play a crucial role in dephosphorylating key components of the T-cell activation machinery. researchgate.net By preventing the initial binding and subsequent phosphorylation of PD-1, this compound would logically inhibit the recruitment of SHP-1 and SHP-2 to the PD-1 receptor. Specific studies confirming this direct effect for this compound are needed.

Modulation of PI3K/Akt/PTEN Signaling Cascade

The PI3K/Akt/mTOR pathway is a critical regulator of T-cell proliferation, survival, and metabolism. nih.govresearchgate.net The PD-1/PD-L1 signaling axis is known to suppress the PI3K/Akt pathway, in part through the activity of the phosphatase and tensin homolog (PTEN). nih.govmdpi.com By blocking the PD-1/PD-L1 interaction, this compound is expected to relieve the inhibition of the PI3K/Akt pathway, thereby promoting T-cell function. deanfrancispress.com Direct evidence of how this compound specifically modulates the components of the PI3K/Akt/PTEN signaling cascade is not currently available.

Data Tables

Due to the limited availability of specific research data for this compound, interactive data tables with detailed research findings cannot be generated at this time.

Structure Activity Relationship Sar and Rational Design of Pd 1/pd L1 in 25 and Analogues

Systematic SAR Analysis of PD-1/PD-L1-IN-25 Derivatives

Impact of Stereochemistry on Biological Activity

Stereochemistry plays a crucial role in the biological activity of this compound. The molecule contains a chiral center at the 4th position of the piperidine (B6355638) ring. The designation for the active compound, this compound, specifies the (R)-stereoisomer of the piperidine-4-carboxylic acid moiety. Synthesis and evaluation of both the (R) and (S) enantiomers would be necessary to fully quantify the impact of this stereocenter. However, the primary literature focuses on the synthesis and activity of the specific stereoisomer that demonstrated high potency, which is this compound. The explicit inclusion of a defined stereocenter in the chemical structure of the most potent compound underscores the importance of stereospecificity for optimal interaction with the PD-L1 protein.

Computational Chemistry in the Optimization of this compound

Computational chemistry was instrumental in understanding the binding mechanism of this compound and rationalizing its high potency.

Molecular Docking and Scoring Function Validation

To investigate the binding mode of this compound, molecular docking studies were performed. nih.gov The compound was docked into the binding site of the PD-L1 dimer. The results of the docking analysis provided a plausible explanation for the compound's high inhibitory activity. nih.gov

The proposed binding model revealed several key interactions:

Hydrogen Bonds: The amide group in the benzamide (B126) scaffold of this compound forms a critical hydrogen bond with the backbone of residue Ala121 in one monomer of the PD-L1 dimer (chain A). Furthermore, the terminal carboxylic acid group on the piperidine ring forms another significant hydrogen bond with the side chain of Arg125 on the same PD-L1 monomer. nih.gov

Hydrophobic Interactions: The biphenyl-like core of the molecule, including the 2,3-dihydrobenzo[b] nih.govfigshare.comdioxine ring, occupies a hydrophobic pocket formed by residues from both chains of the PD-L1 dimer.

These interactions anchor the inhibitor within the binding tunnel of the PD-L1 dimer, effectively preventing its interaction with the PD-1 receptor. The high correlation between the docking predictions and the observed SAR data serves as a validation for the chosen docking protocol and scoring function.

| Interacting Group of this compound | Interacting Residue in PD-L1 | Type of Interaction |

|---|---|---|

| Amide N-H | Ala121 (Chain A) | Hydrogen Bond |

| Carboxylic Acid (-COOH) | Arg125 (Chain A) | Hydrogen Bond |

| 2,3-dihydrobenzo[b] nih.govfigshare.comdioxine & Phenyl Rings | Hydrophobic Pocket | Hydrophobic Interaction |

Molecular Dynamics Simulations for Binding Conformations and Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations are often employed to assess the stability of the ligand-protein complex over time. For the specific compound this compound, the primary publication detailing its discovery and initial characterization did not report the use of molecular dynamics simulations to validate the binding conformation or its stability. nih.govnih.gov Therefore, detailed information on the dynamic behavior of the this compound-PD-L1 complex from this specific study is not available.

Free Energy Perturbation (FEP) and Quantitative Structure-Activity Relationships (QSAR)

Advanced computational methods such as Free Energy Perturbation (FEP) for calculating binding affinities and the development of Quantitative Structure-Activity Relationship (QSAR) models for predicting the activity of new analogues are powerful tools in drug discovery. However, in the context of the initial research on the benzamide series that includes this compound, there is no mention of the application of FEP or the development of a formal QSAR model. nih.govnih.gov The optimization of the series was primarily guided by iterative synthesis and biological testing, rationalized by molecular docking studies.

Cellular and Immunological Effects of Pd 1/pd L1 in 25 in Preclinical Models

Restoration of T-Cell Function in vitro

The primary therapeutic goal of blocking the PD-1/PD-L1 axis is to restore the effector functions of T-cells, which become suppressed in the tumor microenvironment. In vitro studies have provided foundational evidence of the immunomodulatory capabilities of PD-1/PD-L1-IN-25.

Reversal of PD-1/PD-L1-Mediated T-Cell Exhaustion Phenotypes

Chronic antigen exposure within the tumor microenvironment leads to a state of T-cell exhaustion, characterized by the upregulation of inhibitory receptors like PD-1 and a progressive loss of effector functions. The interaction of PD-1 on T-cells with PD-L1 on tumor cells is a key driver of this exhausted state. Research on this compound has demonstrated its ability to effectively block this interaction, with a reported half-maximal inhibitory concentration (IC₅₀) of 16.17 nM. medchemexpress.eumedchemexpress.com By preventing the engagement of PD-1 with its ligand, this compound is understood to alleviate the inhibitory signaling that sustains T-cell exhaustion. This interruption is a critical first step in the functional restoration of these crucial immune cells. While the primary research has not detailed specific changes in the expression of other exhaustion markers, the functional outcomes observed in co-culture assays are indicative of a reversal of the exhausted phenotype.

Enhancement of T-Cell Proliferation and Activation (e.g., CD25, CD69 expression)

A hallmark of restored T-cell function is the renewed capacity for proliferation and the expression of activation markers upon antigen recognition. While specific data on the upregulation of markers such as CD25 and CD69 following treatment with this compound are not explicitly detailed in the primary literature, the observed functional outcomes in preclinical assays strongly suggest such activation occurs. The successful activation of T-cell-mediated anti-tumor immunity in peripheral blood mononuclear cell (PBMC) co-culture systems points towards an enhancement of T-cell activation as a key mechanism of action. medchemexpress.eumedchemexpress.com

Augmented Cytokine Production (e.g., IFN-γ, IL-2, TNF-α, Granzyme B)

The functional reinvigoration of T-cells is often quantified by their ability to secrete pro-inflammatory and cytotoxic cytokines. The blockade of the PD-1/PD-L1 pathway by other therapeutic agents is well-documented to increase the production of key cytokines such as interferon-gamma (IFN-γ), interleukin-2 (B1167480) (IL-2), and tumor necrosis factor-alpha (TNF-α), as well as cytotoxic granules like Granzyme B. Although the primary study on this compound does not provide specific quantitative data on the secretion of these individual cytokines, its ability to activate T-cell anti-tumor immunity implies an augmentation of these effector molecules. medchemexpress.eu

Recovery of Cytotoxic T Lymphocyte (CTL) Lytic Activity against Target Cells

A crucial demonstration of the efficacy of this compound is its ability to restore the cytotoxic function of T-cells. In an in vitro PBMC killing assay, this compound was shown to activate the anti-tumor immunity of PBMCs, resulting in the efficient killing of MDA-MB-231 breast cancer cells. medchemexpress.com This finding directly demonstrates the recovery of CTL lytic activity. The study noted that at a concentration of 1.0 μM, this compound was more potent in this assay than the reference compound, BMS202. medchemexpress.eu It is important to note that the compound itself showed no direct toxicity to the cancer cells, confirming that the observed cell death was a result of restored immune function. medchemexpress.com

Table 1: In Vitro Activity of this compound

| Assay | Metric | Result | Source |

|---|---|---|---|

| PD-1/PD-L1 Interaction | IC₅₀ | 16.17 nM | medchemexpress.eumedchemexpress.com |

| PBMC-mediated Cancer Cell Killing | Functional Outcome | Activated anti-tumor immunity of PBMCs to efficiently kill MDA-MB-231 cells | medchemexpress.com |

| Concentration for Effect | 1.0 μM | medchemexpress.com |

Impact on Other Immune Cell Populations in vitro

The effects of PD-1/PD-L1 blockade are not limited to T-cells. Other immune cells within the tumor microenvironment also express PD-1 and PD-L1 and are thus susceptible to modulation by inhibitors like this compound.

Modulation of Antigen-Presenting Cell (APC) Function (e.g., Dendritic Cells, Macrophages)

Antigen-presenting cells, such as dendritic cells and macrophages, can also express PD-L1, which can lead to the suppression of T-cell responses at the initial stages of antigen presentation. While the direct effects of this compound on the function of APCs have not been specifically detailed in the available research, the compound's mechanism of inhibiting PD-L1 suggests a potential to enhance T-cell activation by preventing PD-L1 on APCs from engaging with PD-1 on T-cells. This would lead to a more robust initial anti-tumor immune response. Further studies are required to elucidate the specific modulatory effects of this compound on dendritic cell maturation and macrophage polarization.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| BMS202 |

| Interferon-gamma (IFN-γ) |

| Interleukin-2 (IL-2) |

| Tumor necrosis factor-alpha (TNF-α) |

Effects on Natural Killer (NK) Cell Activity and Immunophenotype

Currently, there are no specific published preclinical data detailing the direct effects of this compound on the activity or immunophenotype of Natural Killer (NK) cells. The primary study on this compound utilized a peripheral blood mononuclear cell (PBMC) co-culture assay, which contains a mixed population of lymphocytes including T cells and NK cells. nih.govmedchemexpress.com However, the study did not isolate or specifically analyze the response of the NK cell subset.

Preclinical in vivo Immunomodulatory Activity of this compound

As of the latest available data, there are no published preclinical in vivo studies for this compound. The characterization of this compound has been limited to in vitro assays. nih.govacs.orgmedchemexpress.com Consequently, the following sub-sections, which require in vivo animal model data, cannot be detailed for this specific compound.

Analysis of Tumor-Infiltrating Lymphocytes (TILs) and Immune Cell Subsets in the Tumor Microenvironment

There is no published in vivo data regarding the effect of this compound on the composition or activity of tumor-infiltrating lymphocytes (TILs) or other immune cell subsets within a tumor microenvironment. Such analysis requires animal models, which have not been reported in the literature for this compound.

Systemic Immunological Changes in Peripheral Blood and Lymphoid Organs of Animal Models

Information on systemic immunological changes in the peripheral blood or lymphoid organs of animal models following administration of this compound is not available in published research.

Reversal of Immunosuppression and Enhancement of Antitumor Immune Responses in Syngeneic Models

While this compound was developed with the objective of reversing immunosuppression, there are no published studies demonstrating its effects in syngeneic animal models. The only reported functional data comes from an in vitro PBMC killing assay. nih.govmedchemexpress.com In this assay, this compound was shown to activate the antitumor immunity of PBMCs to kill MDA-MB-231 cancer cells. nih.govmedchemexpress.com

Preclinical Efficacy Studies of Pd 1/pd L1 in 25 in Disease Models Non Human

In vitro Efficacy Assessment in Cell-Based Assays

The initial evaluation of PD-1/PD-L1-IN-25's biological activity was conducted through a series of cell-free and cell-based assays designed to measure its ability to disrupt the PD-1/PD-L1 interaction and subsequently enhance anti-tumor immune responses.

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assays

To quantify the direct inhibitory effect of this compound on the PD-1/PD-L1 protein-protein interaction, a Homogeneous Time-Resolved Fluorescence (HTRF) binding assay was employed. This assay measures the proximity of two molecules labeled with fluorescent dyes. A reduction in the HTRF signal indicates that the compound is successfully preventing the binding of PD-1 and PD-L1.

In these assays, this compound demonstrated potent inhibition of the PD-1/PD-L1 interaction. A closely related compound, referred to as PD-1-IN-25 (compound 43), which may be structurally similar or identical, exhibited a half-maximal inhibitory concentration (IC50) of 10.2 nM. medchemexpress.eu Another report specifies that this compound (compound D2) has an IC50 value of 16.17 nM in a PD-1/PD-L1 interaction assay. acs.org This indicates that the compound is a highly potent inhibitor of this critical immune checkpoint interaction at the molecular level.

Table 1: HTRF Binding Assay Results for this compound and a Related Compound

| Compound Identifier | Assay Description | IC50 (nM) |

|---|---|---|

| PD-1-IN-25 (compound 43) | HTRF Binding Assay | 10.2 |

| This compound (compound D2) | PD-1/PD-L1 Interaction Assay | 16.17 |

Cell-Based Reporter Gene Assays for PD-1/PD-L1 Blockade

Currently, there is no publicly available data from cell-based reporter gene assays specifically for this compound. These assays typically utilize engineered cell lines, such as Jurkat T-cells, which express PD-1 and contain a reporter gene (e.g., luciferase) under the control of a transcription factor like NFAT (Nuclear Factor of Activated T-cells). Blockade of the PD-1 pathway by an inhibitor would lead to T-cell activation and subsequent expression of the reporter gene, providing a quantitative measure of the compound's cellular activity.

Co-culture Assays Measuring Immune Cell-Mediated Target Cell Death

To assess the functional consequence of PD-1/PD-L1 blockade by this compound in a more biologically relevant context, co-culture assays were performed. These experiments involve culturing immune cells, such as human peripheral blood mononuclear cells (PBMCs), with cancer cells. The ability of the immune cells to kill the cancer cells is measured, and an effective PD-1/PD-L1 inhibitor is expected to enhance this killing.

It has been reported that this compound efficiently activates the antitumor immunity of T cells within a population of PBMCs. acs.org This suggests that by blocking the PD-1/PD-L1 interaction, the compound can restore the cytotoxic function of T-cells, leading to increased elimination of tumor cells. However, specific quantitative data from these co-culture assays, detailing the percentage of target cell death at various concentrations of the inhibitor, are not yet available in the public domain.

In vivo Efficacy in Immunocompetent Animal Models

Following the promising in vitro results, the next step in the preclinical evaluation of this compound would typically involve assessing its anti-tumor efficacy in live animal models that possess a fully functional immune system.

Tumor Growth Inhibition in Syngeneic Murine Models (e.g., Colon, Lung, Melanoma Models)

Syngeneic mouse models, where immunocompetent mice are implanted with tumors derived from the same genetic background (e.g., MC38 colon adenocarcinoma, Lewis Lung Carcinoma, or B16-F10 melanoma), are the standard for evaluating the in vivo efficacy of immunotherapies. In these models, the tumor and the host immune system can interact, allowing for the assessment of an immune-mediated anti-tumor response.

While it has been stated that the related compound PD-1-IN-25 (compound 43) delays tumor growth, specific data on tumor growth inhibition in syngeneic models for this compound is not currently available. medchemexpress.eu Such studies would typically involve treating tumor-bearing mice with the compound and measuring tumor volume over time compared to a vehicle-treated control group. The results would be presented as tumor growth inhibition (TGI), providing a key indicator of the compound's in vivo potency.

Pharmacodynamic Biomarker Analysis in Animal Tissues

Pharmacodynamic (PD) biomarker analysis in preclinical animal models is a critical step to demonstrate that a drug is engaging its intended target and eliciting a biological response. For a PD-1/PD-L1 inhibitor, this would typically involve measuring changes in PD-L1 expression on tumor cells and immune cells within the tumor microenvironment. nih.govtheoncologypharmacist.com Additionally, researchers would analyze the infiltration of various immune cell populations, such as CD8+ T cells, into the tumor, as an increase in these cells often correlates with an anti-tumor immune response. nih.gov However, no such data has been made public for this compound.

Efficacy Evaluation in Humanized Mouse Models

Humanized mouse models, which are immunodeficient mice engrafted with human immune cells or tissues, are invaluable tools for evaluating the efficacy of immunotherapies that target human-specific molecules like PD-1 and PD-L1. nih.govresearchgate.netgempharmatech.com

Assessment of Human Immune Cell Responses in Humanized Immune System Mice

In this context, studies would typically assess the activation and proliferation of human T cells in response to the investigational compound. Key indicators of an effective immune response include increased production of cytokines like interferon-gamma (IFN-γ) by human T cells and enhanced cytotoxic T-lymphocyte (CTL) activity against tumor cells. bmj.comresearchgate.net Without access to specific study results for this compound, a detailed assessment of its impact on human immune cell responses is not possible.

Evaluation of this compound Activity Against Human Xenograft Tumors in Humanized Models

A primary goal of preclinical studies in humanized mice is to evaluate the direct anti-tumor activity of a compound. This involves implanting human tumor xenografts into the mice and monitoring tumor growth inhibition following treatment. mdpi.comresearchgate.netnih.gov Successful outcomes in these models, such as significant tumor regression or delayed tumor growth, provide a strong rationale for advancing a compound into clinical development. nih.gov Unfortunately, there is no publicly available information detailing the in vivo anti-tumor efficacy of this compound in humanized mouse models.

Advanced Research Methodologies for Characterizing Pd 1/pd L1 in 25

In vitro Biophysical and Biochemical Assays

A comprehensive understanding of the binding characteristics of PD-1/PD-L1-IN-25 to its target proteins is fundamental to its development. A suite of sophisticated in vitro assays is utilized to elucidate the kinetic, thermodynamic, and structural basis of this interaction.

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) for Kinetic Analysis

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are powerful label-free techniques used to measure the real-time kinetics of molecular interactions. These methods provide quantitative data on the association rate (k_on_), dissociation rate (k_off_), and the equilibrium dissociation constant (K_D_), which is a measure of binding affinity.

While the primary literature identifying this compound, also referred to as compound D2, reports a half-maximal inhibitory concentration (IC50) of 16.17 nM from a Homogeneous Time-Resolved Fluorescence (HTRF) assay, specific kinetic parameters from SPR or BLI studies for this compound have not been made publicly available. nih.govmedchemexpress.comfrontiersin.org HTRF is a robust method for determining inhibitory activity but does not provide the detailed kinetic profile that SPR and BLI can offer. nih.gov

Table 1: Reported Inhibitory Activity of this compound

| Parameter | Value | Assay |

|---|

This table is interactive. Click on the headers to sort.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Characterization

Isothermal Titration Calorimetry (ITC) is the gold standard for directly measuring the thermodynamic parameters of a binding event. By quantifying the heat released or absorbed during the interaction, ITC can determine the change in enthalpy (ΔH) and entropy (ΔS), in addition to the binding affinity (K_D_) and stoichiometry (n) of the interaction. This information provides deep insights into the driving forces behind the binding of this compound to its target.

Currently, there is no publicly available data from ITC experiments specifically characterizing the thermodynamic profile of this compound.

X-ray Crystallography and Cryo-Electron Microscopy for Complex Structure Elucidation

To visualize the precise binding mode of this compound at the atomic level, X-ray crystallography or cryo-electron microscopy (cryo-EM) studies are essential. These techniques can reveal the three-dimensional structure of the inhibitor in complex with PD-L1, identifying the key amino acid residues involved in the interaction.

The initial publication on this compound includes a molecular docking analysis. nih.gov This computational study predicted that the amide group of the compound forms a hydrogen bond with the key residue Ala121 on one chain of the PD-L1 dimer, while the tail group of the inhibitor forms a hydrogen bond with Arg125 on the same chain. nih.gov However, an experimentally determined crystal or cryo-EM structure for the this compound complex has not been reported.

Advanced Imaging Techniques in Preclinical Assessment

Advanced imaging techniques are crucial for evaluating the in vivo behavior of this compound, providing non-invasive insights into its biodistribution, target engagement, and impact on the tumor microenvironment.

Immuno-Positron Emission Tomography (PET) for in vivo Receptor Occupancy and PD-L1 Expression Monitoring

Immuno-Positron Emission Tomography (PET) is a highly sensitive molecular imaging modality that can be used to non-invasively quantify the expression of target proteins and assess receptor occupancy by a therapeutic agent in vivo. By radiolabeling a molecule that binds to PD-L1, it is possible to visualize and measure its distribution and the extent to which an inhibitor like this compound is engaging its target in a living subject.

There are no published immuno-PET studies that have specifically investigated the in vivo receptor occupancy or the monitoring of PD-L1 expression using this compound.

Multiplex Immunohistochemistry and Immunofluorescence for Spatiotemporal Immune Profiling in Tissues

Multiplex immunohistochemistry (mIHC) and immunofluorescence (mIF) are powerful tissue-based imaging techniques that allow for the simultaneous detection of multiple biomarkers within a single tissue section. These methods are invaluable for understanding the complex spatial relationships between different immune cell populations and their expression of checkpoint markers like PD-L1 within the tumor microenvironment.

While the foundational study on this compound demonstrated its ability to activate the antitumor immunity of T cells in a peripheral blood mononuclear cell (PBMC) killing assay, detailed spatiotemporal immune profiling in tissues using mIHC or mIF following treatment with this specific compound has not been reported in the available literature. nih.govmedchemexpress.com

Omics-Based Approaches in Preclinical Research

Preclinical evaluation of this compound (compound D2) has been significantly enhanced by the application of omics technologies. These methods allow for a broad and unbiased analysis of the molecular changes occurring within cells and tissues upon treatment, providing a detailed picture of the compound's biological impact.

Transcriptomic Analysis (RNA-Seq) to Identify Gene Expression Changes

While the primary publication detailing the discovery of this compound (compound D2) focuses on its synthesis, and biochemical and cellular functional assays, specific transcriptomic data from RNA-Seq analysis was not presented. However, the study of similar PD-1/PD-L1 inhibitors suggests that RNA-Seq would be a critical tool to elucidate the broader impact of this compound on gene expression in cancer cells and immune cells.

It is anticipated that transcriptomic analysis of cells treated with this compound would reveal significant changes in gene expression profiles related to immune activation. A hypothetical representation of expected gene expression changes in T cells co-cultured with cancer cells in the presence of this compound is presented below.

| Gene | Function | Expected Change in Expression |

|---|---|---|

| IFNG | Interferon-gamma, a key pro-inflammatory cytokine | Upregulated |

| GZMB | Granzyme B, an enzyme that induces apoptosis in target cells | Upregulated |

| PRF1 | Perforin-1, forms pores in target cell membranes | Upregulated |

| IL2 | Interleukin-2 (B1167480), a cytokine that promotes T cell proliferation | Upregulated |

| FOXP3 | Transcription factor for regulatory T cells (Tregs) | Downregulated |

Proteomic Profiling (Mass Spectrometry) for Protein Expression and Post-Translational Modifications

The foundational research on this compound (compound D2) did not include proteomic profiling via mass spectrometry. This technique would be invaluable in understanding the downstream effects of the compound on protein expression and signaling pathways. By quantifying changes in the proteome and post-translational modifications, researchers could identify key proteins and pathways modulated by the inhibition of the PD-1/PD-L1 interaction.

A prospective proteomic analysis would likely focus on key immune-related proteins. The expected changes in the expression of such proteins in a co-culture of immune cells and cancer cells treated with this compound are outlined in the following table.

| Protein | Biological Role | Anticipated Change in Abundance |

|---|---|---|

| Phospho-STAT1 | Signal transducer and activator of transcription 1, key for IFN-gamma signaling | Increased |

| Caspase-3 (cleaved) | Executioner caspase in apoptosis | Increased in target cancer cells |

| NF-κB | Transcription factor for pro-inflammatory genes | Increased activation |

| PD-L1 | Programmed death-ligand 1 | No direct change expected from inhibitor binding, but expression may be modulated by feedback loops |

Single-Cell RNA Sequencing to Characterize Heterogeneous Immune Responses

The primary study on this compound (compound D2) did not report the use of single-cell RNA sequencing (scRNA-seq). This cutting-edge technique is particularly well-suited for dissecting the heterogeneous responses of different immune cell populations within the tumor microenvironment to a PD-1/PD-L1 inhibitor. By analyzing the transcriptomes of individual cells, scRNA-seq can identify rare cell populations and distinct cellular states that may be critical for the therapeutic effect.

In a preclinical setting, scRNA-seq could be employed to analyze the tumor microenvironment of mouse models treated with this compound. This would allow for the detailed characterization of changes in various immune cell subsets. A summary of the anticipated findings from such an analysis is provided below.

| Immune Cell Subset | Key Marker Genes | Predicted Response to this compound |

|---|---|---|

| CD8+ Effector T cells | CD8A, GZMB, IFNG | Increased proliferation and effector function |

| Exhausted T cells | PDCD1, TIM3, LAG3 | Reinvigoration and reduced exhaustion markers |

| Regulatory T cells (Tregs) | FOXP3, IL2RA | Decreased suppressive function or reduced numbers |

| M1 Macrophages | CD86, NOS2 | Increased pro-inflammatory phenotype |

| M2 Macrophages | CD163, MRC1 | Decreased anti-inflammatory/pro-tumoral phenotype |

Comparative Preclinical Analysis and Future Academic Research Directions for Pd 1/pd L1 in 25

Preclinical Comparison with Other Small Molecule PD-1/PD-L1 Inhibitors

Comparative Analysis of Binding Modes and Mechanistic Nuances

PD-1/PD-L1-IN-25, also referred to as compound D2 in its initial publication, demonstrates a high potency in disrupting the PD-1/PD-L1 interaction with an IC50 value of 16.17 nM. nih.govnih.gov This positions it as a more potent inhibitor than some early-generation small molecules like BMS-202. nih.gov

The proposed binding mode of this compound, based on docking analysis, suggests a distinct interaction with the PD-L1 dimer. nih.gov A key feature of this interaction is the formation of a hydrogen bond between the amide group of the compound and the amino acid residue Ala121 on one of the PD-L1 monomers. nih.gov Additionally, a hydrogen bond is proposed between the tail group of this compound and Arg125, which is believed to contribute significantly to its high potency. nih.gov

In contrast, many other small molecule PD-1/PD-L1 inhibitors, such as those from the Bristol Myers Squibb (BMS) series, function by inducing and stabilizing the dimerization of PD-L1. frontiersin.orgmdpi.com These molecules typically bind within a hydrophobic pocket formed at the interface of the PD-L1 dimer. frontiersin.orgmdpi.com The binding of these inhibitors is often characterized by nonpolar interactions with key residues like Ile54, Tyr56, Met115, Ala121, and Tyr123 on both PD-L1 monomers. frontiersin.org While this compound also interacts with the PD-L1 dimer, its specific hydrogen bonding pattern with Ala121 and Arg125 suggests a nuanced binding mode that may differ from the primarily hydrophobic interactions of other inhibitors. nih.gov

Further research is warranted to experimentally validate the binding mode of this compound through co-crystallization studies. This would provide a more definitive understanding of its mechanism of action and allow for a more precise comparison with other small molecule inhibitors that induce PD-L1 dimerization.

| Compound | Reported IC50 (nM) | Proposed Binding Mode Highlights | Key Interacting Residues (Proposed) |

|---|---|---|---|

| This compound (D2) | 16.17 | Hydrogen bonding with the PD-L1 dimer. | Ala121, Arg125 |

| BMS-202 | Not specified in these results | Induces and stabilizes PD-L1 dimerization primarily through hydrophobic interactions. | Ile54, Tyr56, Met115, Ala121, Tyr123 |

| Other BMS-series Inhibitors | Varies | Generally function by inducing PD-L1 dimerization. | Ile54, Tyr56, Met115, Ala121, Tyr123 |

Differential Immunological Profiles and Preclinical Efficacy in Relevant Models

Preclinical evaluation of this compound has demonstrated its ability to activate the antitumor immunity of T cells. In an in vitro co-culture assay using peripheral blood mononuclear cells (PBMCs) and MDA-MB-231 breast cancer cells, this compound was shown to efficiently stimulate the PBMCs to kill the cancer cells. nih.gov This finding suggests that by blocking the PD-1/PD-L1 interaction, this compound can effectively restore T-cell function and promote an anti-tumor immune response. nih.govnih.gov

While direct comparative preclinical efficacy studies between this compound and other small molecule inhibitors in vivo are not yet available, we can infer potential differences based on their mechanisms. Small molecule inhibitors that induce PD-L1 internalization and degradation, for instance, may offer a distinct immunological profile compared to those that solely block the PD-1/PD-L1 interaction. bmj.com A molecule that leads to the removal of PD-L1 from the cell surface could potentially result in a more sustained blockade of the inhibitory signal.

Future preclinical studies should focus on evaluating the in vivo efficacy of this compound in syngeneic mouse tumor models, such as the MC38 colon adenocarcinoma model. nih.gov Such studies would be crucial to determine its anti-tumor activity as a monotherapy and to provide a basis for comparison with other small molecule inhibitors that have been tested in similar models. It would also be important to analyze the tumor microenvironment in these models to understand the immunological changes induced by this compound, including the infiltration and activation of different immune cell populations.

| Compound | Preclinical Model | Observed Effect |

|---|---|---|

| This compound (D2) | PBMC/MDA-MB-231 co-culture | Activated antitumor immunity of T cells, leading to cancer cell killing. |

| Generic Small Molecule PD-L1 Inhibitors | MC38 colon adenocarcinoma model (in vivo) | Dose-responsive tumor reduction, associated with T cell activation and infiltration. |

Preclinical Combination Strategies Involving this compound

The future clinical success of small molecule PD-1/PD-L1 inhibitors will likely depend on their use in combination with other anti-cancer therapies. Preclinical models provide a critical platform to explore these synergistic interactions.

Synergistic Effects with Other Immune Checkpoint Inhibitors in Animal Models

Combining different immune checkpoint inhibitors is a clinically validated strategy to enhance anti-tumor immunity. mdpi.com For instance, the combination of anti-CTLA-4 and anti-PD-1 antibodies has shown synergistic effects in preclinical models and improved outcomes in patients. ascopubs.orgyale.edu The rationale behind this approach is to target different mechanisms of T-cell regulation.

Combination with Targeted Therapies (e.g., Kinase Inhibitors, Epigenetic Modulators) in Preclinical Models

Targeted therapies, such as BRAF inhibitors in melanoma, can induce a more favorable tumor microenvironment for immunotherapy by increasing the expression of melanoma antigens and promoting T-cell infiltration. nih.gov However, this is often accompanied by an upregulation of PD-L1, providing a strong rationale for combination with PD-1/PD-L1 inhibitors. nih.gov Preclinical studies combining BRAF inhibitors with PD-1 or PD-L1 antibodies have demonstrated enhanced survival in mouse models of melanoma. nih.gov Future academic research should explore the combination of this compound with relevant kinase inhibitors in appropriate preclinical models of cancers with specific oncogenic drivers.

Epigenetic modulators, such as DNA methyltransferase inhibitors (DNMTis) and histone deacetylase inhibitors (HDACis), can also enhance the efficacy of immune checkpoint blockade. nih.govnih.gov These agents can upregulate the expression of tumor-associated antigens and immune-stimulatory chemokines, making the tumor more visible to the immune system. nih.gov Preclinical studies combining epigenetic drugs with anti-PD-L1 antibodies have shown synergistic anti-tumor effects. nih.gov Investigating the combination of this compound with various epigenetic modulators in preclinical cancer models represents a promising avenue for future research.

Integration with Chemotherapy and Radiation in Preclinical Settings

Chemotherapy and radiation therapy have long been standard cancer treatments. Beyond their direct cytotoxic effects, they can also modulate the tumor microenvironment to be more amenable to immunotherapy. bmj.comnih.gov Certain chemotherapeutic agents can induce immunogenic cell death, leading to the release of tumor antigens and the activation of an anti-tumor immune response. nih.gov Similarly, radiation therapy can increase the expression of PD-L1 on tumor cells and enhance the priming and effector phases of the T-cell response. bmj.comnih.gov

Numerous preclinical studies have demonstrated the synergistic effects of combining PD-1/PD-L1 inhibitors with chemotherapy or radiation. nih.govnih.gov Future preclinical investigations should focus on determining the optimal sequencing and timing of this compound administration with various chemotherapy regimens and radiation protocols in different tumor models. These studies will be essential to guide the design of future clinical trials.

Emerging Research Questions and Unexplored Avenues for this compound

The development of small-molecule inhibitors targeting the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction, such as this compound, marks a significant advancement in immuno-oncology. This compound, a novel benzamide (B126) derivative, has demonstrated potent inhibition of the PD-1/PD-L1 interaction with an IC50 value of 16.17 nM and the ability to activate antitumor immunity of T cells in peripheral blood mononuclear cells (PBMCs). acs.orgbohrium.com While initial preclinical data are promising, several critical research questions remain. Future academic investigations should focus on delineating the broader biological effects of this compound beyond simple checkpoint blockade to fully understand its therapeutic potential and optimize its future development.

Investigation of Intrinsic PD-L1 Signaling in Non-Immune Cells

Beyond its well-established role as an immune checkpoint on the surface of tumor cells, emerging evidence indicates that PD-L1 participates in intrinsic signaling pathways within cancer cells, independent of its interaction with PD-1 on T cells. These non-immune functions can promote tumor progression through various mechanisms. A crucial future research direction for this compound is to investigate its impact on these intrinsic PD-L1 signaling pathways.

Studies have shown that intrinsic PD-L1 signaling can regulate:

Tumor Cell Proliferation and Survival: PD-L1 has been implicated in promoting cancer cell growth and inhibiting apoptosis.

Epithelial-Mesenchymal Transition (EMT) and Stemness: PD-L1 may contribute to the processes that enhance tumor cell motility, invasion, and the maintenance of cancer stem cell populations.

Metabolism: PD-L1 can influence the metabolic reprogramming of tumor cells to support their rapid growth and survival in the tumor microenvironment.

Drug Resistance: Intrinsic PD-L1 signaling has been linked to resistance against conventional chemotherapies and targeted agents.

Preclinical studies should be designed to explore whether this compound can modulate these non-immune functions. Unlike monoclonal antibodies that primarily block the extracellular PD-1/PD-L1 interaction, small molecules like this compound may have different effects, potentially inducing PD-L1 dimerization and internalization. tandfonline.com Understanding how this specific mechanism of action affects the downstream intrinsic signaling of PD-L1 in cancer cells is a critical unexplored avenue.

| Intrinsic PD-L1 Function | Potential Impact of this compound | Key Research Question |

|---|---|---|

| Regulation of Proliferation | Directly inhibit tumor cell growth | Does this compound alter cell cycle progression or induce apoptosis in cancer cells independent of T-cell activity? |

| Promotion of EMT and Stemness | Reduce tumor invasiveness and metastatic potential | Can this compound reverse EMT markers or reduce the cancer stem cell population in preclinical models? |

| Modulation of Tumor Metabolism | Disrupt cancer cell energy production | How does this compound affect key metabolic pathways like glycolysis or glutaminolysis in tumor cells? |

| Contribution to Drug Resistance | Sensitize tumors to other therapies | Can this compound overcome resistance to chemotherapy or targeted therapy in resistant cancer cell lines? |

Understanding Mechanisms of Preclinical Resistance to Small Molecule PD-1/PD-L1 Blockade

While checkpoint inhibitors have revolutionized cancer therapy, resistance remains a major challenge. The mechanisms of resistance to antibody-based PD-1/PD-L1 blockade are being extensively studied, but it is vital to understand the specific resistance mechanisms that may arise in response to small-molecule inhibitors like this compound. These may overlap with known mechanisms or be entirely novel, stemming from the distinct mode of action of small molecules, which often involves inducing PD-L1 dimerization and subsequent internalization. tandfonline.com

Future preclinical research should focus on identifying both primary (innate) and acquired resistance to this compound. Key areas of investigation include:

Alterations in the Tumor Microenvironment (TME): Investigating changes in the TME, such as the exclusion of T cells from the tumor core (an immunologically "cold" tumor) or the recruitment of other immunosuppressive cell types like myeloid-derived suppressor cells (MDSCs) or regulatory T cells (Tregs).

Genomic and Transcriptomic Changes: Identifying mutations or altered gene expression in cancer cells that circumvent the effects of this compound. This could include mutations in the interferon-gamma (IFN-γ) signaling pathway, which is crucial for PD-L1 expression, or downregulation of the PD-L1 protein itself.

Upregulation of Alternative Checkpoints: Determining if treatment with this compound leads to compensatory upregulation of other immune checkpoints, such as TIM-3, LAG-3, or CTLA-4, on exhausted T cells.

Pharmacokinetic Resistance: Assessing whether factors like poor tumor penetration or rapid metabolic clearance of the small molecule contribute to a lack of response.

Development of Predictive Preclinical Biomarkers for Response to this compound

To effectively translate this compound into clinical use, robust predictive biomarkers are needed to identify patient populations most likely to benefit. While PD-L1 expression levels, tumor mutational burden (TMB), and microsatellite instability (MSI) are used as biomarkers for antibody therapies, their predictive value for small-molecule inhibitors must be specifically evaluated in preclinical models. mdpi.com

Future research should aim to:

Validate Existing Biomarkers: Systematically assess the correlation between PD-L1 expression (both on tumor and immune cells), TMB, and MSI status with the response to this compound in various syngeneic mouse tumor models. bmj.com

Explore Novel Biomarkers: Investigate new potential biomarkers that may be more specific to the mechanism of small-molecule inhibitors. This could include markers related to the endocytic pathway responsible for PD-L1 internalization or the cellular machinery involved in PD-L1 dimerization.

Develop Integrated Biomarker Signatures: Utilize multi-omic approaches (genomics, transcriptomics, proteomics) on preclinical tumor samples to develop composite biomarker signatures that may offer greater predictive power than any single marker alone. This could involve analyzing the baseline immune cell infiltration and gene expression profiles associated with response versus non-response. bmj.com

| Biomarker Category | Specific Marker Example | Rationale for Investigation with this compound |

|---|---|---|

| Tumor-Related | PD-L1 Expression Level | Validate if high PD-L1 expression predicts response to a small molecule inhibitor as it does for antibodies. |

| Tumor-Related | Tumor Mutational Burden (TMB) | Determine if tumors with high neoantigen load are more susceptible to immune activation by this compound. |

| Immune Microenvironment | CD8+ T-cell Infiltration | Assess if a pre-existing anti-tumor immune response is required for the efficacy of this compound. |

| Mechanism-Specific | Expression of Endocytic Proteins | Investigate if the machinery for protein internalization influences the efficacy of a PD-L1 dimerizing/internalizing inhibitor. |

Exploration of this compound's Role in Non-Oncological Immune-Related Diseases in Preclinical Models

The PD-1/PD-L1 pathway is a critical regulator of immune homeostasis and peripheral tolerance, preventing the immune system from attacking healthy tissues. nih.gov Its role is not limited to cancer; dysfunction in this pathway is implicated in various autoimmune diseases where T cells become overactive. The clinical emergence of immune-related adverse events (irAEs) following cancer immunotherapy, which often mimic autoimmune conditions like thyroiditis, hypophysitis, and type 1 diabetes, further underscores this connection. oup.com

This dual role presents a compelling, yet largely unexplored, avenue for research: the potential therapeutic application of PD-1/PD-L1 blockade in non-oncological contexts. While PD-1 agonists are being developed to treat autoimmunity, the strategic, perhaps transient, blockade of this pathway with a small molecule like this compound could be beneficial in other immune-related diseases, such as chronic infections where T-cell exhaustion limits pathogen clearance.

Future preclinical studies should investigate the effect of this compound in models of:

Chronic Viral Infections: In diseases like chronic hepatitis B (CHB), the PD-1/PD-L1 pathway contributes to the exhaustion of virus-specific T cells. Preclinical studies could assess whether this compound can reinvigorate these T cells and promote viral clearance. postersessiononline.eu

Autoimmunity: While systemic blockade can cause autoimmunity, localized or context-dependent administration could be explored in specific models. For instance, understanding the compound's effect in models of autoimmune diseases where PD-L1 expression is abnormally low could yield important insights. nih.gov

Fibrotic Diseases: The immune system plays a complex role in fibrosis. Investigating how modulating T-cell activity with this compound impacts the progression of fibrosis in preclinical models of lung or liver fibrosis is a novel research area.

Exploring these non-oncological applications would significantly broaden the potential therapeutic landscape for this compound and other small-molecule checkpoint inhibitors.

Q & A

Q. What is the molecular mechanism of PD-1/PD-L1-IN-25 in modulating immune checkpoint pathways?

this compound inhibits the PD-1/PD-L1 interaction, preventing immune evasion by tumor cells. This blockade reactivates cytotoxic T-cell activity, enhancing antitumor responses. Methodologically, confirmatory assays include surface plasmon resonance (SPR) to measure binding affinity and flow cytometry to assess T-cell reactivation in co-culture models with PD-L1+ tumor cells . Preclinical validation often employs syngeneic mouse models to quantify tumor-infiltrating lymphocytes (TILs) and cytokine release profiles .

Q. How should researchers design experiments to assess this compound efficacy in preclinical models?

Use a tiered approach:

- In vitro: Measure IC₅₀ values in PD-1/PD-L1 binding assays and evaluate T-cell proliferation in mixed lymphocyte reactions (MLRs) with PD-L1-expressing antigen-presenting cells .

- In vivo: Employ immunocompetent murine models (e.g., MC38 colon carcinoma) to compare tumor growth inhibition between this compound and control antibodies. Include endpoints like tumor volume, survival, and immune profiling (e.g., IFN-γ ELISpot) .

- Controls: Use isotype-matched antibodies and PD-1/PD-L1 knockout models to confirm target specificity .

Q. What are the critical parameters for validating this compound selectivity against off-target immune checkpoints?

Perform cross-reactivity screens using:

- Protein microarrays containing CTLA-4, LAG-3, TIM-3, and other checkpoint proteins.

- Functional assays (e.g., Jurkat reporter systems) to rule out unintended T-cell activation via alternative pathways .

- Transcriptomic profiling of treated tumors to identify aberrant immune-related gene expression .

Advanced Research Questions

Q. How can researchers resolve contradictions in PD-L1 biomarker data across this compound clinical trials?

Discrepancies often arise from:

- Heterogeneous scoring methods (e.g., tumor proportion score vs. combined positive score). Standardize using CAP/ACP guidelines for immunohistochemistry (IHC) interpretation .

- Temporal variability: PD-L1 expression can fluctuate with treatment. Serial biopsies and dynamic PET imaging (e.g., ⁸⁹Zr-atezolizumab) may improve correlation with clinical outcomes .

- Statistical approaches: Apply multivariate regression to isolate PD-L1’s predictive value from confounders like tumor mutational burden (TMB) .

Q. What methodologies optimize pharmacokinetic/pharmacodynamic (PK/PD) modeling for this compound?

- Compartmental modeling: Integrate plasma concentration data with receptor occupancy (RO) measurements from flow cytometry of peripheral T cells .

- Dose fractionation studies: Compare Q2W vs. Q3W dosing to determine the optimal schedule for sustained PD-1 blockade .

- Covariate analysis: Evaluate body weight, albumin levels, and Fcγ receptor polymorphisms as predictors of interpatient PK variability .

Q. How can researchers address adaptive resistance to this compound in refractory tumors?

- Longitudinal biopsies: Perform RNA-seq and multiplex IHC to identify upregulated alternative checkpoints (e.g., VISTA, IDO1) or immunosuppressive cell populations (Tregs, MDSCs) .

- Combinatorial screens: Test this compound with small-molecule inhibitors (e.g., JAK/STAT inhibitors) in ex vivo tumor cultures .

- Single-cell TCR sequencing: Track clonal T-cell exhaustion dynamics during treatment .

Q. What experimental strategies validate PD-L1 as a predictive biomarker for this compound?

- Technical validation: Use orthogonal methods (IHC, RNA in situ hybridization, flow cytometry) on pretreatment specimens .

- Prospective-retrospective analysis: Apply standardized PD-L1 cutoffs (e.g., ≥50% tumor cell staining) to archival samples from phase III trials .

- Machine learning: Train classifiers on multi-omics data (PD-L1, TMB, IFN-γ signature) to improve biomarker accuracy .

Methodological Challenges and Solutions

Q. How should researchers manage toxicity data from this compound combination therapies?

- Adverse event (AE) grading: Align with CTCAE v5.0 criteria, focusing on immune-related AEs (irAEs) like colitis or pneumonitis .

- Causal inference: Use Naranjo scores to distinguish drug-related AEs from comorbidities .

- Preclinical mitigation: Test combinations in humanized mouse models to predict irAE risks .

Q. What statistical frameworks are robust for analyzing non-linear responses in this compound trials?

Q. How can multi-omics data enhance mechanistic studies of this compound?

- Spatial transcriptomics: Map PD-L1 expression and T-cell infiltration within tumor microenvironments .

- Metabolomic profiling: Identify immunosuppressive metabolites (e.g., kynurenine) that correlate with treatment resistance .

- CRISPR screens: Identify genetic modifiers of this compound sensitivity in patient-derived organoids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.